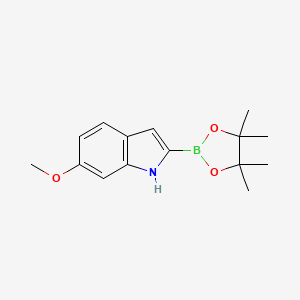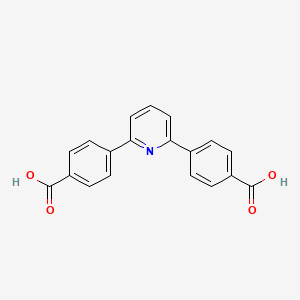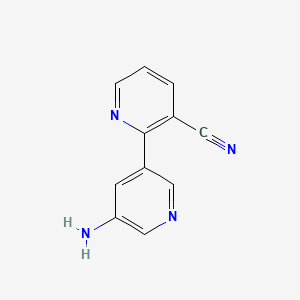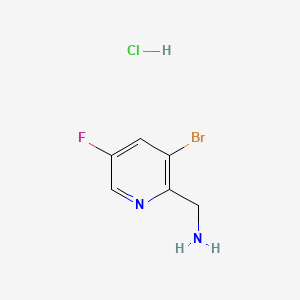
6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-methoxy-6-bromopyridine and bis(pinacolato)diboron in dimethylsulfoxide . The mixture is heated at 80°C under a nitrogen atmosphere for 2 hours . The reaction mixture is then poured into water to give a dark precipitate, which is collected by filtration, washed with water, and dried under reduced pressure .Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is C15H20BNO3 . Its average mass is 273.135 Da and its monoisotopic mass is 273.153625 Da .Physical And Chemical Properties Analysis
The predicted boiling point of a similar compound, 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)pyridine, is 335.2±42.0 °C . Its predicted density is 1.05±0.1 g/cm3 . The compound should be stored at 2-8°C . Its predicted pKa is 4.11±0.12 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a precursor in the synthesis of novel compounds with potential applications in various fields. For instance, a study detailed the synthesis of near-infrared indole carbazole borate fluorescent probes utilizing a compound with a similar structure. This process involved electrophilic substitution reactions, among other steps, to obtain a novel near-infrared fluorescence probe, indicating the compound's utility in developing fluorescence-based applications (Shen, 2014).
Antioxidant and Cytotoxicity Properties
Compounds structurally related to 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, such as various 6-methoxytetrahydro-β-carboline derivatives, have been investigated for their antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and mild toxicity towards certain cell lines, suggesting their potential in medical and pharmacological research (Goh et al., 2015).
Structural Analysis and Theoretical Studies
Extensive structural and vibrational properties studies of compounds containing the dioxaborolan-2-yl group, similar to 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, have been conducted. These studies utilize spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations to analyze the compounds' molecular structures, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Wu et al., 2021).
Prochelator-to-Chelator Conversion
Research on modifying aroylhydrazone prochelators for enhanced hydrolytic stability and cytoprotection against oxidative stress has highlighted the importance of the dioxaborolan-2-yl group in developing prodrugs. These studies have shown how boronate groups can prevent metal chelation until activated by specific conditions, such as reaction with hydrogen peroxide, which is relevant for targeted therapeutic applications (Wang & Franz, 2018).
Safety and Hazards
The safety data sheet for a similar compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(18-5)9-12(10)17-13/h6-9,17H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNQSETUJNXLBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682310 |
Source


|
| Record name | 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
1256359-95-1 |
Source


|
| Record name | 6-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)







![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)